molecular formula C8H10N4O2.C6H8O7<br>C14H18N4O9 B143787 カフェインクエン酸 CAS No. 69-22-7

カフェインクエン酸

カタログ番号: B143787
CAS番号: 69-22-7
分子量: 386.31 g/mol
InChIキー: RCQXSQPPHJPGOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クエン酸カフェインは、カフェインとクエン酸を組み合わせた化合物です。医療現場では、特に早産児の無呼吸の治療によく用いられます。カフェインは、中枢神経系興奮剤であり、コーヒー、紅茶、さまざまなエナジードリンクに含まれていることでよく知られています。 クエン酸と結合するとクエン酸カフェインが形成され、水への溶解度が高くなり、医療現場での投与が容易になります .

科学的研究の応用

クエン酸カフェインは、さまざまな科学研究で応用されています。

    化学: キサンチンとその誘導体の挙動を研究するためのモデル化合物として使用されます。

    生物学: 細胞代謝とシグナル伝達経路への影響について調査されています。

    医学: 早産児の無呼吸の治療に新生児ケアで広く使用されています。また、潜在的な神経保護効果と疼痛管理における役割についても研究されています。

    産業: さまざまな医薬品の製剤に使用され、特定の飲料の添加物として使用されます

作用機序

クエン酸カフェインは、主にアデノシン受容体、特にA1およびA2Aサブタイプのアントゴニストを通じて効果を発揮します。これらの受容体を阻害することで、カフェインはアデノシンの中枢神経系に対する抑制効果を阻止し、覚醒状態の向上と脳の呼吸中枢の刺激につながります。 このメカニズムは、呼吸駆動を強化し、無呼吸エピソードの頻度を減らすため、早産児の無呼吸の治療に特に役立ちます .

Safety and Hazards

Caffeine citrate should be handled in accordance with good industrial hygiene and safety procedures . It is advised not to eat, drink, or smoke when using this product . Always wash hands after handling the product .

将来の方向性

The FDA has approved caffeine for use in the treatment of apnea of prematurity and prevention and treatment of bronchopulmonary dysplasia of premature infants . Non-FDA-approved uses of caffeine include treating migraine headaches and post-dural puncture headaches and enhancing athletic performance, especially in endurance sports . Caffeine has links with decreased all-cause mortality . It is also under investigation for its efficacy in treating depression and neurocognitive declines, such as those seen in Alzheimer and Parkinson disease .

生化学分析

Biochemical Properties

Caffeine citrate interacts with various biomolecules, notably adenosine receptors. It demonstrates antagonism of all 4 adenosine receptor subtypes (A1, A2a, A2b, A3) in the central nervous system . Caffeine’s effects on alertness and combatting drowsiness are specifically related to the antagonism of the A2a receptor . Additionally, caffeine citrate has been found to have strong effects as a combination drug in inducing G0/G1 cell-cycle arrest, subsequently suppressing cell proliferation .

Cellular Effects

Caffeine citrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, caffeine citrate improves airway function in asthma, increasing forced expiratory volume (FEV1) by 5% to 18%, with this effect lasting for up to four hours .

Molecular Mechanism

The mechanism of action of caffeine citrate is identical to that of caffeine base as the citrate counter ion dissociates in water . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caffeine citrate change over time. One study measured diaphragmatic activity in 30 preterm infants 30 minutes before (baseline) to 3 hours after administration a loading dose of 10 mg/kg IV of caffeine base. Caffeine produced a rapid and sustained increase in diaphragmatic activity and tidal volume in preterm infants .

Dosage Effects in Animal Models

The effects of caffeine citrate vary with different dosages in animal models. For instance, extremely premature neonates with a lower birth weight may require a higher weight-based caffeine dosing due to their higher weight-adjusted clearance and shorter half-lives .

Metabolic Pathways

Caffeine citrate is involved in various metabolic pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline .

準備方法

合成経路と反応条件

クエン酸カフェインは、無水カフェインとクエン酸一水和物、クエン酸ナトリウム二水和物を組み合わせることで調製されます。この反応は通常、カフェインを水に溶解し、それにクエン酸とクエン酸ナトリウムを加えることから始まります。 次に、混合物を加熱して完全な溶解と反応を確実に行い、クエン酸カフェイン共結晶を生成します .

工業生産方法

工業的な設定では、クエン酸カフェインの調製には同様のステップが用いられますが、より大規模に行われます。このプロセスには、最終製品の純度と安定性を確保するために、温度、pH、濃度の精密な制御が含まれます。 クエン酸-クエン酸ナトリウムなどの緩衝液を使用すると、pHを特定の範囲に維持することができ、クエン酸カフェイン溶液の安定性を確保します .

化学反応の分析

反応の種類

クエン酸カフェインは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

    酸化: テオブロミン、パラキサンチン、その他のメチルキサンチン誘導体。

    還元: カフェインの還元型は、それほど一般的ではありません。

    置換: さまざまな置換キサンチン誘導体.

類似化合物との比較

類似化合物

クエン酸カフェインの独自性

クエン酸カフェインは、溶解性の向上と投与の容易さから、特に医療用途に適しています。 他のメチルキサンチンよりも効果的に中枢神経系と呼吸中枢を刺激する能力は、早産児の無呼吸の治療に適した選択肢となっています .

特性

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXSQPPHJPGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046938
Record name Caffeine, citrated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-22-7
Record name Caffeine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeine, citrated [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeine, citrated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine citrate
Reactant of Route 2
Caffeine citrate
Reactant of Route 3
Caffeine citrate
Reactant of Route 4
Reactant of Route 4
Caffeine citrate
Reactant of Route 5
Reactant of Route 5
Caffeine citrate
Reactant of Route 6
Caffeine citrate
Customer
Q & A

Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?

A: Caffeine citrate primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:

  • Stimulation of the Central Nervous System: Caffeine citrate stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]
  • Increased Respiratory Drive: Caffeine citrate stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]
  • Improved Diaphragmatic Activity: Research suggests that caffeine citrate enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.
  • Enhanced Pulmonary Function: Studies indicate that caffeine citrate can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]

Q2: Does caffeine citrate impact cytokine profiles in preterm infants with apnea?

A: Research suggests that the preventive use of caffeine citrate in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).

Q3: Can caffeine citrate protect against brain injury in neonatal rats?

A: Research suggests caffeine citrate may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]

Q4: What is the molecular structure and formula of caffeine citrate?

A4: Caffeine citrate is a salt formed by combining caffeine and citric acid.

    Q5: What are the molecular weight and spectroscopic characteristics of caffeine citrate?

    A5: Research typically focuses on the pharmacological aspects of caffeine citrate rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.

    A5: The provided research focuses on the clinical applications of caffeine citrate in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of caffeine citrate and require further investigation.

    Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of caffeine citrate?

    A6: While the research provided doesn't elaborate on specific formulation strategies for caffeine citrate, various approaches can be employed to optimize drug delivery and enhance bioavailability:

      Q7: What are the potential long-term effects of caffeine citrate exposure in preterm infants?

      A: While caffeine citrate has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]

      Q8: Are there specific SHE regulations concerning the manufacturing and handling of caffeine citrate for pharmaceutical use?

      A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including caffeine citrate. These regulations cover all aspects of production, from raw material sourcing to final product distribution.

      A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of caffeine citrate in AOP management. Consequently, it doesn't provide in-depth insights into these areas.

      Q9: What are the known adverse effects associated with caffeine citrate use in preterm infants?

      A9: Although generally considered safe, caffeine citrate can potentially lead to adverse effects in preterm infants. Some reported side effects include:

      • Tachycardia: Caffeine citrate can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]
      • Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to caffeine citrate. [, ]
      • Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]

      A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of caffeine citrate. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.

      Q10: Are there any alternative treatments to caffeine citrate for apnea of prematurity?

      A10: While caffeine citrate is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:

      • Aminophylline: Aminophylline, another methylxanthine, was previously used for AOP but is now less favored due to its narrower therapeutic index and potential for more side effects. [, , ]

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。